6-氨基吡啶甲腈

描述

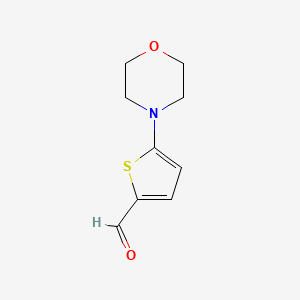

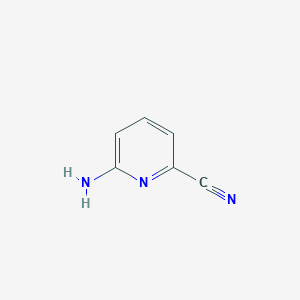

6-Aminopicolinonitrile, also referred to as a derivative of 6-aminopicolinic acid (APH), is a compound that has been studied for its potential in various chemical applications. The research on this compound includes investigations into its thermal and calorimetric properties, as well as its ability to form metal complexes which can be relevant in biochemical processes.

Synthesis Analysis

Although the provided papers do not detail the synthesis of 6-aminopicolinonitrile directly, they do discuss related compounds and their interactions. For instance, the metal derivatives of 6-aminopicolinic acid have been synthesized and studied, indicating that similar methods could potentially be applied to 6-aminopicolinonitrile .

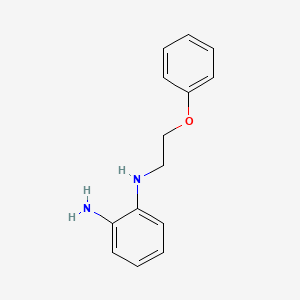

Molecular Structure Analysis

The molecular structure of 6-aminopicolinonitrile and its derivatives is crucial for understanding their chemical behavior. The planarized structure of related compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), has been shown to facilitate intramolecular charge transfer (ICT) and dual fluorescence, which could be an important property of 6-aminopicolinonitrile as well .

Chemical Reactions Analysis

The chemical reactions involving 6-aminopicolinonitrile derivatives, particularly their metal complexes, have been explored. These reactions include decarboxylation, deamination, and carbonation processes that lead to the decomposition of the organic fragments of the molecules, ultimately resulting in metal or metal oxides . Additionally, 3-aminopicolinate, a related compound, has been shown to act as a metal-complexing activator of enzymes, suggesting that 6-aminopicolinonitrile could also participate in similar biochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminopicolinonitrile derivatives have been investigated using techniques such as TG-DTA and DSC methods. These studies have provided insights into the thermal behavior of these compounds, revealing their decomposition processes and the values of transition enthalpy . The solvatochromic measurements of related compounds have also been used to determine dipole moments, which are indicative of the molecule's polarity and could be relevant for understanding the properties of 6-aminopicolinonitrile .

科学研究应用

在医学和生物学中的应用

抗疟疾治疗:8-氨基喹啉对潜伏性疟疾的治疗显示了 8-氨基喹啉在临床和公共卫生背景下的重要性。这些化合物对于对抗地方性疟疾至关重要 (Baird,2019 年)。

抗菌活性:各种氨基吡啶衍生物的合成和筛选已证明具有显着的抗菌活性,突出了它们在抗菌研究中的潜力 (Mulwad 和 Mayekar,2007 年)。

氨基酸研究:对豌豆中的二氢二picolinate 合酶的研究提供了对赖氨酸生物合成的见解,对涉及氨基酸的生物学研究具有影响 (Dereppe 等人,1992 年)。

化学合成及应用

配体化学:涉及氨基吡啶与邻苯二甲腈反应的空间拥挤的异吲哚钳形配体的研究,促进了配位化学中新型配体的开发 (Dietrich 等人,2005 年)。

荧光安全标记:以 6-烷氧基-2-氨基-3,5-吡啶二甲腈为安全标记,开发用于纸质文件的荧光纳米粒子,是材料科学中的一项创新应用 (Basta 等人,2014 年)。

生理和代谢效应

- 动物营养研究:有机铬源对肉鸡脂质代谢、抗氧化状态和氨基酸谱的影响突出了铬化合物(包括与氨基喹啉相关的化合物)的代谢影响 (Han 等人,2020 年)。

安全和危害

The safety data sheet for 6-Aminopicolinonitrile indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This means it is harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

属性

IUPAC Name |

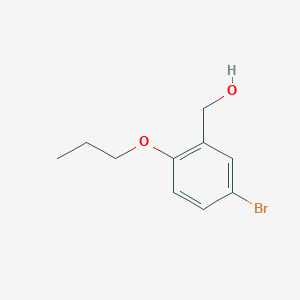

6-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQSBNSABUZDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340374 | |

| Record name | 6-Aminopicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopicolinonitrile | |

CAS RN |

370556-44-8 | |

| Record name | 6-Aminopicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)